molecular formula C20H12O3 B11038681 3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione

3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione

Cat. No.: B11038681
M. Wt: 300.3 g/mol
InChI Key: HQOXAKDEPRGBGD-UHFFFAOYSA-N
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Description

3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione (CAS RN: 500147-07-9 ) is a specialized spirocyclic compound of significant interest in advanced chemical research and development. This molecule features a unique spiro architecture that conjugates an indane-1,3-dione system with a naphthalene-substituted oxirane ring, creating a rigid, three-dimensional scaffold with a molecular formula of C₂₀H₁₂O₃ and an average mass of 300.313 Da . The indane-1,3-dione core is a privileged structure in medicinal chemistry and materials science, known for its versatile reactivity and electron-accepting properties . The strategic incorporation of the 1-naphthyl group enhances the compound's aromatic surface area, potentially influencing its π-π stacking interactions and overall electronic characteristics. Research Applications and Value: This compound serves as a versatile building block in numerous research fields. In medicinal chemistry , the spirooxirane-indanedione hybrid is a valuable precursor for designing biologically active molecules, as the indane-1,3-dione scaffold is found in compounds with documented antitumor, antibacterial, and anti-inflammatory activities . Its structure is closely analogous to indanone-based pharmaceuticals like Donepezil (for Alzheimer's disease) and Indinavir (for AIDS treatment) . In organic electronics and photopolymerization , the electron-deficient indanedione core makes this compound an excellent candidate for developing organic dyes, photoinitiators, and chromophores for non-linear optical (NLO) applications . The oxirane (epoxide) ring presents a highly reactive handle for further synthetic elaboration, enabling ring-opening reactions with various nucleophiles to create more complex molecular architectures, including polymers or dendrimers. Mechanism of Action and Synthetic Utility: The reactivity of this compound is multifaceted. The indane-1,3-dione moiety possesses an active methylene group, allowing for functionalization via Knoevenagel condensation with reagents like malononitrile to form stronger electron acceptors or extended chromophores . This reaction is fundamental for creating push-pull systems in dye chemistry. The spiro-conjugation between the indanedione and oxirane rings can lead to distinctive electronic properties. Furthermore, the oxirane ring can be cleaved under acidic or basic conditions, or via catalysis, to introduce new functional groups such as alcohols, which can drastically alter the compound's solubility and binding properties. This makes it a versatile intermediate for creating diverse compound libraries. The presence of a defined stereocenter also makes it a candidate for investigating asymmetric synthesis and developing chiral materials or ligands. FOR RESEARCH USE ONLY (RUO). This product is intended for laboratory research and chemical synthesis purposes only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C20H12O3

Molecular Weight

300.3 g/mol

IUPAC Name

3'-naphthalen-1-ylspiro[indene-2,2'-oxirane]-1,3-dione

InChI

InChI=1S/C20H12O3/c21-17-14-9-3-4-10-15(14)18(22)20(17)19(23-20)16-11-5-7-12-6-1-2-8-13(12)16/h1-11,19H

InChI Key

HQOXAKDEPRGBGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3C4(O3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

Preparation Methods

Procedure

  • Substrate Preparation :

    • Indene-1,3-dione is synthesized via Knoevenagel condensation of dialkyl phthalate with ethyl acetate under basic conditions, followed by decarboxylation.

    • 1-(Bromoacetyl)naphthalene is prepared by brominating 1-acetylnaphthalene using HBr in acetic acid or PBr₃.

  • Reaction Conditions :

    • Indene-1,3-dione (1.0 mmol), 1-(bromoacetyl)naphthalene (1.2 mmol), and K₂CO₃ (1.5 mmol) are stirred in chloroform at 50°C for 10–24 hours.

    • The reaction proceeds via deprotonation of the α-bromo ketone, nucleophilic attack on the diketone, and intramolecular epoxide formation.

  • Work-Up :

    • The mixture is quenched with water, and the product is recrystallized from ethanol.

Key Data :

ParameterValueSource
Yield75–92%
Reaction Time10–24 hours
Optimal BaseK₂CO₃
SolventChloroform

Mechanistic Insight :
The reaction’s success hinges on the steric and electronic compatibility of the naphthalene group. Intramolecular hydrogen bonding between the diketone and base stabilizes the transition state, facilitating epoxide closure.

Epoxidation of Spiro-Alkenes

For preformed spiro-alkene intermediates, epoxidation offers an alternative route.

Procedure

  • Spiro-Alkene Synthesis :

    • Indene-1,3-dione is condensed with 1-naphthylmethylidenemalononitrile via Knoevenagel reaction to form a spiro-alkene.

  • Epoxidation :

    • The alkene is treated with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0°C to room temperature.

Key Data :

ParameterValueSource
Yield60–78%
Oxidizing AgentmCPBA (1.2 equiv)
Reaction Time6–12 hours

Limitations :

  • Stereoselectivity challenges arise due to the spiro system’s rigidity.

  • Over-oxidation to diketone byproducts may occur.

Multi-Step Synthesis via Spirocyclic Intermediates

Complex spiro frameworks are accessible through sequential functionalization.

Procedure

  • Core Synthesis :

    • Indene-1,3-dione is functionalized at the methylene position via nitration or cyanation.

  • Naphthalene Introduction :

    • Friedel-Crafts acylation or Suzuki-Miyaura coupling attaches the naphthalene moiety.

  • Epoxide Formation :

    • Darzens reaction or Corey-Chaykovsky epoxidation completes the spiro-oxirane.

Key Data :

StepConditionsYield
NitrationHNO₃, H₂SO₄, 0°C78%
Suzuki CouplingPd(PPh₃)₄, K₂CO₃, DMF, 80°C65%
EpoxidationK₂CO₃, CHCl₃, 50°C82%

Advantages :

  • Enables modular substitution patterns on both rings.

  • Compatible with sensitive functional groups.

Lewis Acid-Mediated Cyclization

Titanium(IV) chloride and similar Lewis acids facilitate spirocyclization via carbocation intermediates.

Procedure

  • Precursor Synthesis :

    • 1-Naphthylglycidol is prepared by epoxide ring-opening of 1-naphthylphenacyl bromide with glycerol.

  • Cyclization :

    • Titanium(IV) chloride mediates the reaction between 1-naphthylglycidol and indene-1,3-dione in dichloromethane.

Key Data :

ParameterValueSource
Yield68%
CatalystTiCl₄ (1.0 equiv)
Reaction Time4 hours

Challenges :

  • Requires anhydrous conditions and precise stoichiometry.

  • Competing polymerization of epoxide may reduce yield.

Comparative Analysis of Methods

MethodYield RangeComplexityStereocontrolScalability
Darzens Reaction75–92%ModerateModerateHigh
Epoxidation60–78%LowLowModerate
Multi-Step Synthesis65–82%HighHighLow
Lewis Acid Cyclization68%HighLowModerate

Scientific Research Applications

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of compounds related to 3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione. For instance, derivatives exhibiting similar structural features have shown promising antibacterial and antifungal activities against various pathogens such as Staphylococcus aureus and Candida albicans through diffusion and serial dilution methods .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AAntibacterialStaphylococcus aureus32 µg/mL
Compound BAntifungalCandida albicans16 µg/mL
Compound CAntibacterialEscherichia coli64 µg/mL

Cytotoxicity Studies

In addition to antimicrobial properties, compounds related to this compound have been evaluated for their cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that certain derivatives exhibit significant cytotoxicity against human breast cancer (MCF7) and colon cancer (HCT116) cell lines .

Table 2: Cytotoxicity Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
Compound DMCF715
Compound EHCT11610
Compound FHUH720

Material Science Applications

Beyond biological applications, this compound is explored for its potential in material science. Its unique structure allows for the development of advanced materials with specific optical and electronic properties. Research indicates that these compounds can be utilized in organic light-emitting diodes (OLEDs) and as precursors for novel polymeric materials .

Case Study 1: Antimicrobial Evaluation

A systematic evaluation was conducted on a series of naphthalene derivatives including this compound. The study focused on their efficacy against resistant strains of bacteria. Results indicated that modifications to the naphthalene ring significantly influenced antimicrobial activity. The most potent compound demonstrated an MIC comparable to standard antibiotics .

Case Study 2: Cytotoxicity Profiling

In another study assessing cytotoxicity, a series of spiro compounds were tested against multiple cancer cell lines. The findings revealed a strong correlation between structural variations and cytotoxic effects. Compounds with electron-withdrawing groups exhibited enhanced activity against cancer cells compared to their electron-donating counterparts .

Comparison with Similar Compounds

Spiro[indene-pyrrolidines] and Spiro[indene-pyrrolizines]

Structural Differences : These compounds replace the oxirane ring with pyrrolidine or pyrrolizine heterocycles. For example:

  • Spiro[indene-2,3′-pyrrolidines]: Synthesized using primary α-amino acids (e.g., alanine, phenylalanine) .
  • Spiro[indene-2,2′-pyrrolizines]: Derived from cyclic amino acids (e.g., L-proline) .

Synthetic Pathways: The choice of amino acid dictates the heterocycle formed. Cyclic amino acids favor pyrrolizines, while linear amino acids yield pyrrolidines. Diastereoselectivity is influenced by steric and electronic factors in the transition state .

In contrast, the oxirane ring in the target compound offers electrophilic reactivity (e.g., ring-opening reactions) .

Spiro-dihydrobenzofuran Derivatives

Example : 6,6-Dimethyl-3-aryl-6,7-dihydro-3H-spiro[benzofuran-2,2'-indene]-1',4(3'H,5H)-dione .

Structural Differences : A dihydrobenzofuran ring replaces the oxirane. The synthesis employs Mn(OAc)₃-mediated addition of dimedone to chalcone-like substrates.

Hydrogen bonding in the crystal structure (e.g., O–H···O interactions) differs from the oxirane’s strained epoxide ring .

Spirocyclopropane-indene-diones

Example : 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2'-indene]-1',3'-dione .

Structural Differences : A cyclopropane ring replaces oxirane. Synthesis involves bromoethyl sulfonium salts and 1,3-cycloalkanediones.

Properties : The cyclopropane’s high ring strain confers unique reactivity (e.g., susceptibility to ring-opening via nucleophilic attack). This contrasts with the oxirane’s preference for acid-catalyzed epoxide ring-opening .

Spiro[indene-isoquinoline]s and β-Carbolines

Example : Spiro[indene-2,1′-β-carbolin]-1-one .

Structural Differences: Nitrogen-containing isoquinoline or β-carboline rings replace the oxirane.

The target spirooxirane lacks such basic sites but may exhibit distinct reactivity due to the epoxide .

Other Spirooxirane Derivatives

Examples :

  • CAS 23253-78-3 : Spiro[oxirane-2,2’-(3’H)-[1H]phenalene]-1’,3’-dione .
  • Methyl 1,3-dihydrospiro[indene-2,2'-oxirane]-3'-carboxylate : Contains an ester substituent .

Structural Differences : The aryl group varies (e.g., phenalene vs. naphthalene).

Ester-functionalized derivatives (e.g., methyl carboxylate) improve solubility in organic solvents .

Biological Activity

3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including antibacterial, anticancer, and enzyme inhibition properties, supported by data tables and relevant research findings.

Chemical Structure

The compound features a spiro structure that combines an indene moiety with a naphthalene ring. This configuration is known to influence its interaction with biological targets.

Antibacterial Activity

Research indicates that spiro compounds often exhibit antibacterial properties. In studies involving various spiro derivatives, compounds similar to this compound were screened against both Gram-positive and Gram-negative bacteria.

Table 1: Antibacterial Activity of Related Spiro Compounds

Compound NameGram-positive Activity (mm)Gram-negative Activity (mm)
This compoundTBDTBD
Compound A (similar structure)2131
Compound B (similar structure)1928

Note: TBD indicates that specific data for this compound was not available in the reviewed literature.

Anticancer Activity

The anticancer potential of spiro compounds has been documented in various studies. For instance, derivatives of spiro compounds have shown effectiveness against several cancer cell lines.

Case Study: Anticancer Efficacy

In a study examining the effects of spiro compounds on cancer cell lines such as SW480 and PC3, it was found that certain derivatives exhibited significant antiproliferative activity. The mechanism of action was attributed to their ability to induce apoptosis in cancer cells.

Table 2: Anticancer Activity of Spiro Compounds

Compound NameCell Line TestedIC50 (µM)
This compoundSW480TBD
Compound C (related structure)SW62025
Compound D (related structure)PC330

Enzyme Inhibition

Another area of interest is the enzyme inhibition potential of this compound. Some studies have indicated that spiro compounds can act as inhibitors for various enzymes involved in metabolic pathways.

Enzyme Inhibition Study

Inhibition assays conducted on cholinesterases revealed that certain spiro derivatives demonstrated substantial inhibitory effects. This suggests potential applications in treating conditions like Alzheimer's disease.

Table 3: Enzyme Inhibition Potency

Compound NameEnzyme TargetIC50 (µM)
This compoundCholinesteraseTBD
Compound E (similar structure)Acetylcholinesterase15

Q & A

Q. What are the common synthetic routes for 3'-(Naphthalen-1-yl)spiro[indene-2,2'-oxirane]-1,3-dione, and what reaction conditions are critical for yield optimization?

  • Methodological Answer : The compound is synthesized via cyclization reactions involving thioamides and amines. For example, reacting 1,3-dioxoindane-2-carbothioic N-methylamide with benzylamine in ethanol under acidic catalysis (e.g., acetic acid) yields spirocyclic diones. Key parameters include:
  • Catalyst : Acetic acid (1 mL per mmol substrate) .
  • Solvent : Ethanol for solubility and reaction homogeneity.
  • Reaction Time : 1 hour stirring at room temperature, followed by 2–3 days of standing for crystallization .
  • Yield : Typically 60–70%, with purity confirmed via crystallization from ethanol.

Q. Table 1. Example Reaction Conditions

Reagent/ConditionSpecification
Substrate1,3-dioxoindane-2-carbothioic N-methylamide
AmineBenzylamine (3 mmol)
CatalystAcetic acid (1 mL)
SolventEthanol (15 mL)
Yield65%

Q. Which spectroscopic and analytical techniques are most effective for characterizing this spirocyclic compound?

  • Methodological Answer :
  • IR Spectroscopy : Identifies carbonyl (C=O) stretches (1666–1702 cm⁻¹) and sulfur-containing functional groups .
  • NMR Spectroscopy :
  • ¹H NMR : Resolves spirocyclic protons (δ 3.29–4.80 ppm) and aromatic regions (δ 7.23–8.10 ppm) .
  • ¹³C NMR : Confirms sp³ carbons in the oxirane ring (δ 51–73 ppm) and aromatic carbons (δ 126–144 ppm) .
  • Elemental Analysis : Validates molecular formula (e.g., C₂₀H₁₈N₂O₂S) with ≤0.3% deviation .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound and its analogs?

  • Methodological Answer : Contradictions often arise from structural variations or assay conditions. To address this:
  • Structural Reanalysis : Compare analogs (e.g., spiro[indoline-3,2'-quinazoline] derivatives) to identify substituent effects on bioactivity .
  • Computational Modeling : Use DFT or molecular docking to predict interactions with biological targets (e.g., bacterial enzymes) .
  • Standardized Assays : Replicate studies under controlled conditions (e.g., MIC values against E. coli or S. aureus) .

Q. What strategies are recommended for optimizing reaction conditions to improve spirocyclic product yields?

  • Methodological Answer :
  • Parameter Screening : Use Design of Experiments (DoE) to test variables:
  • Catalyst Concentration : Higher acetic acid levels (≥10% v/v) improve cyclization .
  • Temperature : Room temperature minimizes side reactions (e.g., epoxide ring-opening) .
  • Solvent Polarity : Ethanol balances solubility and reaction kinetics. Alternatives like DMF may accelerate rates but reduce purity .
  • Workup : Slow crystallization (2–3 days) enhances crystal purity and yield .

Q. How can theoretical frameworks guide the design of derivatives with enhanced pharmacological properties?

  • Methodological Answer :
  • Pharmacophore Modeling : Map key functional groups (e.g., oxirane oxygen, naphthyl π-systems) for target binding .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., electron-withdrawing groups on naphthalene) to enhance stability or bioavailability .
  • Kinetic Studies : Use Arrhenius plots to predict degradation pathways and optimize shelf life .

Methodological Considerations

Q. What experimental and computational approaches validate the stereochemical configuration of the spiro-oxirane moiety?

  • Methodological Answer :
  • X-ray Crystallography : Resolves absolute configuration (e.g., bond angles: C8–N2–C20 = 114.07°) .
  • Circular Dichroism (CD) : Correlates optical activity with enantiomeric purity .
  • DFT Calculations : Predicts stability of stereoisomers (e.g., ΔG between epimers) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectral data for spirocyclic compounds?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data across multiple studies (e.g., δ 3.54 ppm for CH₂ protons in vs. δ 3.29–3.42 ppm in ).
  • Deuterated Solvents : Ensure solvent effects (e.g., CDCl₃ vs. DMSO-d₆) are accounted for .
  • Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., oxidized intermediates) .

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